molecular formula C22H34Cl2N2O2 B1667411 Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride CAS No. 111438-62-1

Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride

Cat. No. B1667411
M. Wt: 429.4 g/mol
InChI Key: JYKTXELQBPFWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride is a bioactive chemical.

Scientific Research Applications

Chemical Synthesis and Material Science

Tetrylenes Chelated by Hybrid Amido-Amino Ligand

Aniline derivatives, through reactions involving butyllithium and various silyl chlorides, contribute to the synthesis of germylenes and stannylenes. These compounds showcase potential in material science, particularly in the development of new materials with specific electronic and structural properties (Vaňkátová et al., 2011).

Novel G-2 Melamine-Based Dendrimers

Utilizing 4-(n-octyloxy)aniline, research into dendritic melamines presents advancements in supramolecular chemistry. These dendrimers have implications for self-assembly processes, which are critical in nanotechnology and materials engineering (Morar et al., 2018).

Organic Electronics and Catalysis

Synthesis and X-Ray Crystal Structure of Zn(II) Complexes

The study of Zn(II) chloride complexes with aniline-based ligands has implications for organic electronics, particularly in light-emitting diodes and transistors. These materials offer insights into the design of metal-organic frameworks with desirable electronic properties (Kim et al., 2012).

Room-Temperature Suzuki–Miyaura Cross-Coupling Reaction

Aniline derivatives play a crucial role in catalysis, as demonstrated by their involvement in Suzuki–Miyaura cross-coupling reactions. These processes are foundational in pharmaceuticals and agrochemicals manufacturing, highlighting the compound's significance in green chemistry applications (Wang et al., 2015).

Sensory Applications and Environmental Analysis

Water-Soluble Cruciform Fluorophores

The synthesis of water-soluble aniline derivatives leads to the development of sensors for metal ions, showcasing potential in environmental monitoring and analysis. These fluorophores' unique response to protons and metal ions underscores their utility in detecting and quantifying pollutants (Tolosa et al., 2008).

Determination of Aromatic Amines in Hair Dyes

Ionic liquids enhance the separation and quantification of aromatic amines, including aniline derivatives, in consumer products. This research is pivotal for ensuring product safety and adhering to regulatory standards, illustrating the compound's role in analytical chemistry (Lizier & Zanoni, 2012).

properties

CAS RN

111438-62-1

Product Name

Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride

Molecular Formula

C22H34Cl2N2O2

Molecular Weight

429.4 g/mol

IUPAC Name

methyl-[4-[8-[4-(methylazaniumyl)phenoxy]octoxy]phenyl]azanium;dichloride

InChI

InChI=1S/C22H32N2O2.2ClH/c1-23-19-9-13-21(14-10-19)25-17-7-5-3-4-6-8-18-26-22-15-11-20(24-2)12-16-22;;/h9-16,23-24H,3-8,17-18H2,1-2H3;2*1H

InChI Key

JYKTXELQBPFWIA-UHFFFAOYSA-N

SMILES

C[NH2+]C1=CC=C(C=C1)OCCCCCCCCOC2=CC=C(C=C2)[NH2+]C.[Cl-].[Cl-]

Canonical SMILES

C[NH2+]C1=CC=C(C=C1)OCCCCCCCCOC2=CC=C(C=C2)[NH2+]C.[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride
Reactant of Route 3
Reactant of Route 3
Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride
Reactant of Route 6
Reactant of Route 6
Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.